Product packaging for 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine(Cat. No.:)

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13461935
M. Wt: 240.02 g/mol
InChI Key: KOVGYFURXMNQAL-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a versatile halogenated pyridine derivative designed for use as a key synthetic intermediate in research and development. Compounds within this chemical class are particularly valued in discovery chemistry for constructing more complex molecules, especially in the agrochemical and pharmaceutical industries . The bromine atom at the 3-position of the pyridine ring serves as a reactive handle for cross-coupling reactions, enabling the introduction of diverse structural motifs through metal-catalyzed transformations such as Suzuki, Negishi, or Kumada couplings . The (1,1,2-trifluoroethyl) group is a sterically demanding and strongly electron-withdrawing substituent, which can significantly influence a molecule's electronic distribution, metabolic stability, and lipophilicity. These properties are crucial in the design of active ingredients, as they can enhance biomolecular affinity and improve pharmacokinetic profiles . This compound is expected to be a valuable building block for medicinal chemists working on structure-activity relationship (SAR) studies and for the synthesis of potential candidates in discovery pipelines. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF3N B13461935 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-5-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-1-5(2-12-3-6)7(10,11)4-9/h1-3H,4H2

InChI Key

KOVGYFURXMNQAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CF)(F)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Bromo 5 1,1,2 Trifluoroethyl Pyridine

Historical Context of Halogenated and Trifluoroethylated Pyridine (B92270) Synthesis

The journey to synthesize complex pyridine derivatives has been marked by significant evolution in chemical methods. Historically, the halogenation of the electron-deficient pyridine ring was a challenging endeavor. Early methods for bromination required harsh, high-temperature conditions (often exceeding 300-500°C) using elemental bromine, frequently resulting in low yields and mixtures of regioisomers. google.com For instance, the direct bromination of pyridine in the gaseous phase was one of the pioneering, albeit aggressive, approaches. google.com These demanding conditions limited the functional group tolerance and regiochemical control, making the synthesis of specifically substituted pyridines like the 3,5-disubstituted pattern a formidable task.

The introduction of fluorine-containing moieties, particularly trifluoromethyl and trifluoroethyl groups, into aromatic systems is a more recent development, driven by the profound impact of fluorine on molecular properties. While methods for creating fluorinated pyridines by constructing the ring from pre-functionalized building blocks have been developed, direct C-H fluoroalkylation has emerged as a more efficient strategy in modern synthesis. nih.govresearchgate.net The development of reagents and catalysts for these transformations has been a major focus of 21st-century organic chemistry, moving from harsh, non-selective reactions to milder, more controlled processes.

Retrosynthetic Analysis and Precursor Design Strategies for 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The design of a synthetic plan begins with transforming the target molecule into simpler, more readily available precursors. advancechemjournal.comlakotalakes.com

Two primary retrosynthetic pathways are evident:

Pathway A: Late-Stage Bromination. This approach involves the disconnection of the Carbon-Bromine bond. The key intermediate would be 3-(1,1,2-trifluoroethyl)pyridine . The synthesis would then hinge on achieving regioselective bromination at the C-5 position, which is meta to the existing trifluoroethyl group. This strategy requires a robust method for introducing the trifluoroethyl group first, followed by a selective C-H bromination.

Pathway B: Late-Stage Trifluoroethylation. This strategy focuses on disconnecting the Carbon-Carbon bond of the trifluoroethyl group. The precursor would be a 3-bromopyridine (B30812) derivative, which would then undergo a trifluoroethylation reaction at the C-5 position. This is a common and powerful approach in modern synthesis, leveraging the vast toolkit of cross-coupling and radical addition reactions. The key challenge lies in finding an effective method for introducing the 1,1,2-trifluoroethyl moiety onto the pre-brominated pyridine core.

Pathway C: Pyridine Ring Construction. A third, more convergent approach involves constructing the pyridine ring itself from acyclic precursors that already contain the necessary bromo- and trifluoroethyl-substituted fragments. Methods like the Hantzsch or Knorr pyridine synthesis could be adapted, though this often requires more complex starting materials. lakotalakes.com

Given the commercial availability of various 3-bromopyridine derivatives and the recent advancements in C-H functionalization, Pathway B represents a particularly attractive and flexible strategy.

Direct Functionalization Approaches on Pyridine Nuclei

Direct C-H functionalization offers an atom-economical and efficient route to substituted pyridines, avoiding the need for pre-functionalized starting materials.

Regioselective Bromination Techniques

Achieving regioselective bromination at the C-3 and C-5 positions of a pyridine ring is critical for synthetic strategies that introduce the bromine atom onto a pre-existing pyridine core.

Electrophilic Bromination: The inherent electron deficiency of the pyridine ring makes it resistant to electrophilic aromatic substitution, which typically requires harsh conditions and often leads to mixtures of products. nih.gov However, several methods have been developed to overcome this challenge:

High-Temperature Gas-Phase Bromination: Classic methods involve reacting pyridine vapor with bromine at high temperatures (300-500 °C), which can yield 3-bromopyridine and 3,5-dibromopyridine. google.com

Acid-Mediated Bromination: Performing the reaction in strong acidic media like oleum (B3057394) can facilitate bromination at the 3-position. youtube.com

Zincke Imine Intermediates: A modern approach involves a temporary ring-opening of the pyridine to form "Zincke imine" intermediates. These electron-rich acyclic structures can undergo electrophilic halogenation before ring-closing to yield 3-halogenated pyridines under milder conditions. nih.gov

Nucleophilic and Radical Bromination:

From Amino Pyridines: A common strategy is to start with an aminopyridine. The amino group can be diazotized and subsequently displaced by a bromide, a reaction known as the Sandmeyer reaction. For example, 3-amino-5-methylpyridine (B1272045) can be converted to 3-bromo-5-methylpyridine. patsnap.com

Radical Brominating Agents: Reagents like N-bromosuccinimide (NBS) are versatile. While they are often used for radical bromination of alkyl side chains, under certain conditions (polar solvents, low temperatures), they can favor electrophilic substitution on the pyridine ring. daneshyari.com A patent describes the use of agents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for selective bromination. google.com

A summary of common brominating agents is provided in the table below.

Reagent/SystemReaction TypeTypical PositionConditions
Br₂ / High TempElectrophilic3 and 5>300 °C, Gas Phase
Br₂ / OleumElectrophilic3Strong Acid
N-Bromosuccinimide (NBS)Radical / ElectrophilicVaries (Side-chain or Ring)Depends on solvent and initiator
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)ElectrophilicVariesOften used with strong acid
NaNO₂ / HBr (from -NH₂)Nucleophilic (Sandmeyer)VariesDiazotization of aminopyridines

Introduction of the 1,1,2-Trifluoroethyl Moiety

The installation of the 1,1,2-trifluoroethyl group is a key transformation. This can be accomplished through various mechanisms, primarily involving radical, nucleophilic, or electrophilic species.

Radical C-H functionalization has become a powerful tool for forging C-C bonds on heteroaromatic systems. These methods typically involve the generation of a trifluoroethyl radical (•CHFCF₂H or a synthetic equivalent), which then adds to the electron-deficient pyridine ring. The reaction is often initiated by photoredox catalysis, thermal decomposition of a radical precursor, or a redox process. The inherent reactivity of pyridinium (B92312) species towards radical addition makes this an effective strategy, often favoring addition at the C2 and C4 positions unless directing or blocking groups are employed. nih.gov

Nucleophilic Trifluoroethylation: This approach involves a trifluoroethyl anion equivalent (⁻CHFCF₂H) reacting with an electrophilic pyridine derivative. Since direct deprotonation of 1,1,2-trifluoroethane (B1584508) is difficult, reagents that act as synthetic equivalents are employed. The Ruppert-Prakash reagent (TMSCF₃) is a well-known source for the nucleophilic trifluoromethyl (⁻CF₃) group, and analogous reagents for the trifluoroethyl group are being developed. acs.orgorganic-chemistry.org The strategy would typically involve a pre-functionalized pyridine, such as 3-bromo-5-iodopyridine, where the more reactive iodine atom could be displaced by the nucleophilic trifluoroethyl source via a metal-catalyzed cross-coupling reaction.

Electrophilic Trifluoroethylation: In this scenario, an electrophilic trifluoroethylating agent (⁺CHFCF₂H equivalent) reacts with a nucleophilic pyridine derivative. This is generally more challenging for an electron-deficient ring like pyridine unless it is first activated, for example, by lithiation or Grignard formation. The development of stable, easy-to-handle electrophilic fluoroalkylating reagents has been a significant area of research. Reagents analogous to the well-known Togni and Umemoto reagents for trifluoromethylation could potentially be adapted for trifluoroethylation. uni-muenchen.de

Metal-Catalyzed Trifluoroethylation Processes

The direct introduction of a trifluoroethyl group onto an aromatic ring is a pivotal transformation in the synthesis of fluorinated organic compounds. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. Palladium and copper catalysts, in particular, have been employed for the trifluoroethylation of aryl halides.

Palladium-catalyzed reactions often involve the coupling of an aryl halide (such as a bromopyridine derivative) with a trifluoroethylating agent like 2,2,2-trifluoroethyl iodide (CF₃CH₂I). Mechanistic studies suggest that these transformations can proceed through a Pd(IV) intermediate, which is formed via the oxidative addition of CF₃CH₂I to a palladacycle. lookchem.com The subsequent reductive elimination from this high-valent palladium complex forms the desired aryl–CH₂CF₃ bond. lookchem.com Key challenges in these reactions include the potentially slow oxidative addition of the trifluoroethyl iodide and the propensity for side reactions such as β-fluoride elimination. lookchem.com The choice of ligand is crucial for the success of these couplings, with specific phosphine (B1218219) ligands often being required to facilitate the catalytic cycle. lookchem.com

Copper-mediated trifluoroethylation offers an alternative, often more cost-effective, approach. Early work demonstrated that copper could promote the coupling of iodobenzene (B50100) with CF₃CH₂I, although with modest efficiency. lookchem.com More recent developments have expanded the scope to include aryl bromides and chlorides, particularly when directing groups are present on the substrate to facilitate the reaction. nih.gov These reactions typically involve the formation of a copper-trifluoroethyl species which then couples with the aryl halide.

Table 1: Overview of Metal-Catalyzed Trifluoroethylation Conditions for Aryl Halides

Catalyst System Aryl Halide Trifluoroethylating Agent Key Conditions Ref.
Palladium / Phosphine Ligand Aryl Iodide CF₃CH₂I Formation of Pd(IV) intermediate lookchem.com
Copper(I) / N-Heterocyclic Carbene Aryl Bromide/Chloride TMSRF (Fluoroalkylsilane) Requires directing group nih.gov

Stepwise Synthetic Routes from Simpler Pyridine Building Blocks

Constructing the target molecule from readily available pyridine precursors through a sequence of reactions allows for precise control over the substitution pattern.

Modular Synthesis via Sequential Functionalization

A modular or stepwise approach involves the sequential introduction of the bromine atom and the trifluoroethyl group onto the pyridine core. This strategy relies on the regioselective functionalization of the pyridine ring, which can be achieved through various methods, including directed ortho-metalation (DoM) and C-H activation.

One potential route could begin with a pre-functionalized pyridine, such as 3-aminopyridine. The amino group can act as a directing group for functionalization at the C5 position. After the introduction of the trifluoroethyl group, the amino substituent could be converted to a bromine atom via a Sandmeyer-type reaction. Alternatively, one could start with 3-bromopyridine, perform a metal-halogen exchange to generate a nucleophilic species at the 3-position, and then use this intermediate in a subsequent reaction. However, introducing a second substituent at the 5-position would require careful control of regioselectivity.

Modern C-H functionalization techniques offer a more direct approach. The use of a removable directing group, such as a triazene, can enable the sequential and regioselective introduction of different functionalities onto an aromatic core. nih.govacs.org For instance, a directing group at the 2-position of pyridine could first guide the introduction of the trifluoroethyl group at one position, followed by a second functionalization, such as bromination with N-bromosuccinimide (NBS), at another site before the directing group is removed. nih.govacs.org

Cycloaddition and Heterocyclic Ring-Forming Reactions for Pyridine Scaffold Construction

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself from acyclic precursors that already bear the required substituents or their precursors. Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful methods for forming six-membered heterocyclic rings.

Inverse electron-demand aza-Diels-Alder reactions are particularly well-suited for pyridine synthesis. whiterose.ac.uk These reactions typically involve the cycloaddition of an electron-deficient azadiene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine or an alkyne. This strategy can be used to create highly substituted pyridines. whiterose.ac.uk To synthesize this compound, one would need to design acyclic precursors that react with the correct regiochemistry to place the bromo and trifluoroethyl groups at the desired 3- and 5-positions. For example, a reaction between a pyrazinone precursor and an alkyne substrate has been shown to be an effective strategy for producing 3,5-disubstituted 2-pyridone products after a subsequent cycloreversion step. nih.govwm.edu This highlights the potential of cycloaddition/cycloreversion strategies in accessing specific substitution patterns on the pyridine ring.

Optimization of Reaction Conditions and Process Efficiency

The success of any synthetic route hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. The choice of catalyst and solvent are of paramount importance.

Catalyst Systems for Halogenation and Fluorination Reactions

Halogenation: The direct bromination of the electron-deficient pyridine ring typically requires harsh conditions, such as high temperatures (>300 °C) and elemental bromine. acs.org To achieve greater selectivity and milder conditions, various catalytic systems have been developed. Electrochemical methods that utilize inexpensive bromine salts at room temperature have proven effective for the meta-bromination of pyridines, often employing a directing group strategy to control regioselectivity. acs.orgacs.orgnih.gov Common brominating agents for more controlled reactions include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be used in the presence or absence of a catalyst. google.com

Table 2: Selected Reagents and Catalysts for Pyridine Bromination

Method Brominating Agent Catalyst/Conditions Selectivity Ref.
Traditional Br₂ High Temperature (>300 °C) Often yields mixtures acs.org
Electrochemical TBABr (Tetrabutylammonium bromide) Catalyst-free, directing group, room temp. Meta-selective acs.orgnih.gov
Chemical DBDMH Optional solvent, 80-125 °C Controlled bromination google.com

Fluorination: In the context of synthesizing the target compound, "fluorination" refers to the introduction of the trifluoroethyl group. As discussed in section 2.3.2.3, this is typically achieved via metal-catalyzed cross-coupling. The catalyst systems are central to the efficiency of these reactions. For palladium-catalyzed trifluoromethylation of aryl chlorides, monodentate biaryl phosphine ligands have been identified as superior in promoting the reaction. nih.govnih.gov For copper-catalyzed reactions, N-heterocyclic carbene (NHC) ligands can be effective, particularly in reactions involving challenging substrates like aryl bromides and chlorides. nih.gov

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can dramatically influence the outcome of a reaction by affecting solubility, catalyst stability, and reaction rates. In a multi-component synthesis of functionalized pyridines, water was found to be the most effective solvent, offering environmental benefits. researchgate.net In contrast, for a rhodium-catalyzed C-H alkylation of quinoline (B57606) N-oxide, solvents other than 1,2-dichloroethane (B1671644) (DCE) were found to retard the reaction. nih.gov

Reaction parameters such as temperature and reactant concentration are also critical tuning elements. A patented process for the bromination of pyridine derivatives specifies a preferred temperature range of 90°C to 130°C in solvents like toluene (B28343) or butyl acetate (B1210297) to achieve high yields. google.com In palladium-catalyzed C-H arylation of pyridines, the addition of silver carbonate was found to be necessary to achieve high regioselectivity, demonstrating the importance of additives in optimizing complex transformations. nih.gov Ultimately, the optimization of these parameters is an empirical process, tailored to the specific reaction pathway being employed to achieve an efficient and high-yielding synthesis.

Comparative Analysis of Synthetic Pathways and Green Chemistry Considerations

The preparation of this compound can be envisioned through several synthetic routes. Below, two plausible pathways are proposed and analyzed, taking into account factors such as precursor availability, reaction efficiency, and environmental impact.

Pathway A: Late-Stage Bromination

This strategy involves the initial synthesis of 3-(1,1,2-trifluoroethyl)pyridine followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 3-(1,1,2-trifluoroethyl)pyridine. The introduction of a 1,1,2-trifluoroethyl group onto a pyridine ring is a key challenge. One potential method involves the reaction of a suitable pyridine precursor, such as 3-acetylpyridine (B27631), with a fluorinating agent. For instance, deoxofluorination of 3-acetylpyridine with reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) could potentially yield the desired 1,1,2-trifluoroethyl group. However, controlling the extent of fluorination to achieve the desired motif over the trifluoromethyl group can be challenging.

Step 2: Bromination of 3-(1,1,2-trifluoroethyl)pyridine. The subsequent step is the electrophilic bromination of the synthesized 3-(1,1,2-trifluoroethyl)pyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the directing effects of the existing substituent and the reaction conditions can be tuned to favor substitution at the 3-position (meta to the nitrogen). The 1,1,2-trifluoroethyl group is electron-withdrawing, which further deactivates the ring but will direct incoming electrophiles to the meta position (position 5). Traditional brominating agents like bromine in the presence of a Lewis acid or oleum can be employed.

Pathway B: Early-Stage Bromination and Subsequent Fluoroalkylation

This alternative approach introduces the bromine atom at an earlier stage, followed by the construction of the 1,1,2-trifluoroethyl side chain.

Step 1: Synthesis of 3-Bromo-5-acetylpyridine. This intermediate can be prepared through various methods, including the oxidation of 3-bromo-5-ethylpyridine (B126805) or by employing a suitable coupling reaction.

Step 2: Formation of the 1,1,2-trifluoroethyl group. The acetyl group of 3-bromo-5-acetylpyridine can then be converted to the 1,1,2-trifluoroethyl moiety. Similar to Pathway A, this transformation could be attempted using deoxofluorinating agents. The presence of the bromo substituent might influence the reactivity of the acetyl group.

Comparative Analysis

FeaturePathway A: Late-Stage BrominationPathway B: Early-Stage Bromination
Key Challenge Regioselective bromination of a deactivated ring.Introduction of the 1,1,2-trifluoroethyl group in the presence of a bromo substituent.
Potential Advantages Potentially fewer steps if 3-(1,1,2-trifluoroethyl)pyridine is accessible.May offer better overall yield if the fluoroalkylation step is more efficient on the brominated precursor.
Potential Disadvantages Harsh conditions may be required for bromination, leading to side products.The bromo substituent might interfere with the fluorination reaction.

Green Chemistry Considerations

From a green chemistry perspective, both proposed pathways present challenges. The use of traditional brominating agents like elemental bromine is hazardous. Greener alternatives for bromination include the use of N-bromosuccinimide (NBS) or enzymatic bromination, which can offer improved safety and selectivity. wordpress.com The use of bromide-bromate salts in an acidic medium also presents a more environmentally friendly option, with water often being the only significant byproduct. chemindigest.com

The fluorination steps in both pathways are also a point of concern. Reagents like SF₄ and DAST are toxic and require careful handling. The development of safer and more sustainable fluorination methods is an active area of research.

Furthermore, the choice of solvents and the energy consumption for these multi-step syntheses are critical green chemistry metrics. Utilizing greener solvents, minimizing reaction steps through one-pot procedures, and employing catalytic rather than stoichiometric reagents are key principles to consider for a more sustainable synthesis of this compound. For instance, microwave-assisted synthesis has been shown to be an environmentally friendly alternative for some bromination reactions, reducing reaction times and often improving yields. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 5 1,1,2 Trifluoroethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, signal multiplicities, and coupling constants (J-values). In the case of this compound, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the proton of the trifluoroethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the pyridine ring, and the trifluoroethyl substituent. The coupling between the proton and the fluorine atoms on the adjacent carbon would result in a characteristic splitting pattern, providing valuable structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their chemical environments. The spectrum for this compound would show distinct signals for each of the five carbon atoms of the pyridine ring and the two carbon atoms of the trifluoroethyl side chain. The carbon atoms attached to or near the bromine and fluorine atoms would exhibit characteristic chemical shifts and C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis and Quantitation

Given the presence of a trifluoroethyl group, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. wikipedia.org This method is highly sensitive and provides information about the chemical environment of the fluorine atoms. thermofisher.com The ¹⁹F NMR spectrum would show signals corresponding to the two distinct fluorine environments in the -CHF₂ and -CFH- groups. The chemical shifts and the coupling constants between the fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) would be key identifiers. thermofisher.com

Advanced Two-Dimensional NMR Spectroscopic Approaches (e.g., COSY, HMQC, HMBC, HOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, helping to identify adjacent protons in the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is essential for confirming the substitution pattern on the pyridine ring and the attachment of the trifluoroethyl group. fluorine1.ru

HOESY (Heteronuclear Overhauser Effect Spectroscopy) could provide information about through-space proximities between fluorine and hydrogen atoms, further confirming the conformation of the trifluoroethyl group relative to the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₇H₅BrF₃N). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, serving as a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming molecular structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be distinguished by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes.

Key fragmentation pathways would likely involve the cleavage of the C-C bond in the trifluoroethyl side chain and the loss of the bromine atom. The fragmentation would be influenced by the stability of the resulting carbocations and radical species. A theoretical fragmentation pattern is outlined below.

Table 1: Theoretical Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructureKey Fragmentation Pathway
[M]+C7H5BrF3N+Molecular Ion
[M-Br]+C7H5F3N+Loss of a bromine radical
[M-CHF2]+C6H4BrFN+Cleavage of the ethyl side chain
[Pyridine-Br]+C5H4BrN+Loss of the trifluoroethyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the functional groups present in this compound. The spectrum would be expected to exhibit characteristic absorption bands for the pyridine ring, C-Br, and C-F bonds.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm-1)Vibration Type
Aromatic C-H3000-3100Stretching
C=C, C=N (Pyridine ring)1400-1600Stretching
C-F1000-1400Stretching
C-Br500-600Stretching

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption spectrum is influenced by substituents. The presence of the bromo and trifluoroethyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show π → π* transitions characteristic of the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data would offer unambiguous confirmation of the compound's connectivity and conformation. However, there is no publicly available crystal structure data for this specific compound at this time.

Chemical Reactivity and Transformation Chemistry of 3 Bromo 5 1,1,2 Trifluoroethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The nitrogen atom's electronegativity significantly reduces the ring's nucleophilicity, making it much less reactive than benzene (B151609) towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated. wikipedia.orgrsc.org This protonation introduces a positive charge, which further deactivates the ring to an even greater extent, rendering direct electrophilic substitution nearly impossible. wikipedia.org

The presence of two strong electron-withdrawing groups, the bromine at the 3-position and the 1,1,2-trifluoroethyl group at the 5-position, profoundly exacerbates this deactivation. These groups pull electron density away from the aromatic system, making it extremely electron-poor and thus highly resistant to attack by electrophiles. masterorganicchemistry.com Consequently, electrophilic aromatic substitution reactions on 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine are not commonly reported in the literature as they are synthetically unviable. Alternative strategies, such as functionalizing a pre-substituted pyridine ring before its formation, are typically employed to synthesize derivatives that would otherwise be obtained through SEAr.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Bearing Position

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a good leaving group, in this case, the bromide ion, by a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. nih.govrsc.org

The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Reactant 1Reactant 2 (Boronic Acid/Ester)Catalyst/LigandBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water3-Phenyl-5-(1,1,2-trifluoroethyl)pyridine
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME3-(4-Methoxyphenyl)-5-(1,1,2-trifluoroethyl)pyridine
This compoundThiophene-2-boronic acidXPhosPdG2/XPhosK₂CO₃Toluene (B28343)/Water3-(Thiophen-2-yl)-5-(1,1,2-trifluoroethyl)pyridine

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium- and copper-cocatalyzed reaction is a reliable method for introducing alkynyl moieties onto the pyridine ring of this compound. soton.ac.ukresearchgate.net The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. wikipedia.org This methodology provides access to a diverse range of alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules. soton.ac.ukrsc.org

Table 2: Examples of Sonogashira Coupling Reactions
Reactant 1Reactant 2 (Alkyne)Catalyst SystemBaseSolventProduct
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (B128534)THF3-(Phenylethynyl)-5-(1,1,2-trifluoroethyl)pyridine
This compoundTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene3-((Trimethylsilyl)ethynyl)-5-(1,1,2-trifluoroethyl)pyridine
This compoundPropargyl alcoholPdCl₂(dppf) / CuIEt₃NDMF3-(3-Hydroxyprop-1-yn-1-yl)-5-(1,1,2-trifluoroethyl)pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is exceptionally useful for synthesizing substituted anilines and other arylamine derivatives. This compound can be effectively coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. chemspider.comresearchgate.net The success of the reaction often depends on the careful selection of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, along with a suitable base. organic-chemistry.orgresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination Reactions
Reactant 1Reactant 2 (Amine)Catalyst/LigandBaseSolventProduct
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuTolueneN-Phenyl-5-(1,1,2-trifluoroethyl)pyridin-3-amine
This compoundMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane4-(5-(1,1,2-Trifluoroethyl)pyridin-3-yl)morpholine
This compoundPyrrolidinePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH3-(Pyrrolidin-1-yl)-5-(1,1,2-trifluoroethyl)pyridine

The Negishi and Stille couplings are additional powerful palladium-catalyzed methods for C-C bond formation. The Negishi coupling involves the reaction of an organozinc compound with an organic halide. researchgate.netnih.gov This reaction is known for its high functional group tolerance. This compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents.

The Stille coupling utilizes organostannane (organotin) reagents. researchgate.net While concerns about the toxicity of tin byproducts exist, the Stille reaction is valued for its mild conditions and tolerance of a wide array of functional groups. It provides another reliable route to functionalize the 3-position of the pyridine ring.

The general catalytic cycle for both reactions is similar to other cross-coupling processes, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc or organotin reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Table 4: Examples of Negishi and Stille Coupling Reactions
Coupling TypeReactant 1Organometallic ReagentCatalystSolventProduct
NegishiThis compoundPhenylzinc chloridePd(PPh₃)₄THF3-Phenyl-5-(1,1,2-trifluoroethyl)pyridine
StilleThis compoundTributyl(vinyl)stannanePdCl₂(PPh₃)₂Toluene3-Vinyl-5-(1,1,2-trifluoroethyl)pyridine

Regioselective Functionalization of the 1,1,2-Trifluoroethyl Moiety

The 1,1,2-trifluoroethyl group (-CHF-CHF₂) is generally stable, but the presence of a C-H bond offers a handle for functionalization, a key difference from the more common trifluoromethyl (-CF₃) group. The electron-withdrawing nature of the pyridine ring, amplified by the bromine atom, increases the acidity of this benzylic-like proton, potentially allowing for deprotonation under strong basic conditions followed by reaction with electrophiles.

However, a more common route for functionalizing such groups involves radical-based transformations. Radical hydrofluoroalkylation of alkenes has become a powerful method for synthesizing organofluorine compounds, often employing photocatalysis to generate fluoroalkyl radicals from precursors like fluorinated halides. While not a direct functionalization of the pre-existing group, these methods highlight the synthetic accessibility of such moieties.

Direct functionalization of fluoroalkyl groups on aromatic rings often requires harsh conditions. Superelectrophilic complexes have been used for the one-pot functionalization of the sp³ C-H bond in polyfluorinated alcohols, suggesting that activation of the C-H bond in the 1,1,2-trifluoroethyl group could be possible under highly acidic, electrophilic conditions. researchgate.net

Table 1: Representative Reactions for Functionalization of Fluoroalkyl Groups (by Analogy)

Reaction TypeReagents & ConditionsProduct TypeResearch Finding
Radical Hydrofluoroalkylation Alkenes, Benzoic Esters of Fluorinated Alcohols, N-phenylphenothiazine (photocatalyst), SnCl₂/TsOHHydrofluoroalkylated AlkanesA method for the hydrofluoroalkylation of alkenes demonstrates the construction of C-C bonds using fluoroalkyl precursors under photocatalytic conditions. acs.org
Superelectrophilic C-H Functionalization CBr₄ · 2AlBr₃, CO, Nucleophilesneo-structured polyfluorinated alcoholsSuperelectrophilic complexes can activate sp³ C-H bonds in polyfluorinated alcohols, enabling the introduction of new functional groups. researchgate.net

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophiles, leading to N-oxidation and quaternization reactions. However, the presence of two electron-withdrawing groups (bromo and 1,1,2-trifluoroethyl) significantly reduces the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyridine. wikipedia.orgscripps.edu Consequently, more forcing conditions are typically required for these transformations.

N-Oxidation: The conversion of pyridines to pyridine N-oxides is a common transformation, often achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org For electron-deficient pyridines, stronger oxidizing systems may be necessary. A continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with H₂O₂ has been shown to be a safe and efficient method for the N-oxidation of various pyridine derivatives, including those with electron-withdrawing groups. organic-chemistry.org The resulting N-oxide is a versatile intermediate; the N-O bond activates the pyridine ring, particularly at the 2- and 4-positions, for subsequent nucleophilic substitution reactions. wikipedia.orgscripps.edu

Quaternization: Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. The rate of this Sₙ2 reaction is sensitive to the nucleophilicity of the pyridine and steric hindrance. For this compound, the reduced nucleophilicity of the nitrogen would necessitate reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) and potentially elevated temperatures. Studies on the quaternization of poly(4-vinyl pyridine) with various organic bromides have shown that reaction rates are influenced by steric factors and the nature of the alkylating agent. rsc.org

Table 2: Typical Reactions at the Pyridine Nitrogen

ReactionReagent(s)Typical ConditionsProduct
N-Oxidation m-CPBACH₂Cl₂, room temperatureThis compound N-oxide
N-Oxidation (Flow) H₂O₂, TS-1 catalystMethanol, Packed-bed microreactorThis compound N-oxide
Quaternization Methyl Iodide (CH₃I)Acetonitrile or DMF, heat1-Methyl-3-bromo-5-(1,1,2-trifluoroethyl)pyridinium iodide
Quaternization Benzyl Bromide (BnBr)Toluene, reflux1-Benzyl-3-bromo-5-(1,1,2-trifluoroethyl)pyridinium bromide

Other Significant Chemical Transformations (e.g., Reduction, Oxidation, Lithiation)

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation over platinum or palladium catalysts can reduce the aromatic ring to a piperidine, though this often requires high pressures and temperatures. A milder alternative is the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), which can selectively reduce the pyridine ring to a dihydropyridine (B1217469) derivative. nih.gov The bromo substituent can also be a site of reduction; catalytic hydrogenation in the presence of a base (like triethylamine or potassium acetate) can lead to reductive debromination, yielding 3-(1,1,2-trifluoroethyl)pyridine.

Oxidation: Beyond N-oxidation, oxidation of the pyridine ring itself is generally difficult due to its electron-deficient nature and aromatic stability. Strong oxidizing agents under harsh conditions would likely lead to ring degradation. The 1,1,2-trifluoroethyl side chain is also highly resistant to oxidation due to the presence of fluorine atoms.

Lithiation: Lithiation is a powerful tool for the functionalization of halopyridines. The bromine atom at the 3-position of this compound is the most likely site for reaction with an organolithium reagent. Halogen-metal exchange, typically using n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C), would generate 3-lithio-5-(1,1,2-trifluoroethyl)pyridine. princeton.eduresearchgate.net This lithiated intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent at the 3-position. It is crucial to perform this reaction at low temperatures to avoid side reactions, such as the formation of pyridyne intermediates. nih.gov

Table 3: Significant Transformations of the 3-Bromopyridine (B30812) Core

Reaction TypeReagents & ConditionsIntermediate/ProductApplication
Lithiation (Halogen-Metal Exchange) n-BuLi or t-BuLiToluene or THF, -78 to -50 °C3-Lithio-5-(1,1,2-trifluoroethyl)pyridine
Reductive Debromination H₂, Pd/C, Et₃NMethanol, room temperature3-(1,1,2-Trifluoroethyl)pyridine
Birch Reduction Na, liq. NH₃, EtOH-78 °CDihydro-3-bromo-5-(1,1,2-trifluoroethyl)pyridine derivatives

Theoretical and Computational Chemistry Studies on 3 Bromo 5 1,1,2 Trifluoroethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), it is possible to calculate the energies and shapes of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signaling susceptibility to nucleophilic attack. For 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine, the strong electron-withdrawing nature of both the bromine and the trifluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). This general lowering of orbital energies suggests a molecule with increased electrophilicity and reduced basicity at the nitrogen atom. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap typically implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for Analogous Substituted Pyridines
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine-6.78-0.546.24
3-Bromopyridine (B30812)-6.95-0.896.06
3-(Trifluoromethyl)pyridine-7.45-1.525.93
3-Bromo-5-(trifluoromethyl)pyridine (analog)-7.68-1.855.83

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map is predicted to show:

Negative regions (red/yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the trifluoroethyl group. These areas are prone to electrophilic attack. researchgate.net

Positive regions (blue): Localized on the hydrogen atoms attached to the pyridine ring, making them susceptible to nucleophilic interactions. researchgate.net

Neutral regions (green): Predominantly over the carbon framework.

This charge distribution highlights the molecule's polar nature and pinpoints the most likely sites for intermolecular interactions.

To quantify the reactivity at specific atomic sites, Fukui functions and other local reactivity descriptors are calculated. nih.govresearchgate.net These descriptors are derived from changes in electron density as electrons are added or removed. d-nb.info

fukui(+) (for nucleophilic attack): This function identifies the sites most susceptible to gaining an electron. In this compound, the carbon atoms bonded to the bromine (C3) and the trifluoroethyl group (C5) are expected to have high fukui(+) values, indicating their electrophilic character.

fukui(-) (for electrophilic attack): This function highlights the sites most likely to donate an electron. The nitrogen atom (N1) is predicted to be the primary site for electrophilic attack.

fukui(0) (for radical attack): This indicates the sites most susceptible to attack by a radical species.

These descriptors, along with local softness, provide a more nuanced picture of reactivity than the MEP map alone, allowing for the ranking of reactive sites within the molecule. mdpi.com

Table 2: Predicted Fukui Function Indices for Key Atoms in a Model 3-Bromo-5-substituted Pyridine
Atomic SitePredicted f(+) (Nucleophilic Attack)Predicted f(-) (Electrophilic Attack)
N1LowHigh
C2ModerateLow
C3 (bonded to Br)HighLow
C4ModerateLow
C5 (bonded to -CHFCF3)HighLow
C6ModerateLow

Conformational Analysis and Energy Landscapes of the Molecule

The presence of the 1,1,2-trifluoroethyl group introduces conformational flexibility due to rotation around the C5-C(ethyl) single bond. A conformational analysis is essential to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra. For this compound, the electron-withdrawing substituents are expected to cause downfield shifts for the adjacent protons and carbons in the pyridine ring.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. researchgate.net These computed frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=N stretching, C-F stretching). While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.netarxiv.org

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for a Structurally Similar Compound (2-methoxy-3-(trifluoromethyl)pyridine) researchgate.net
ParameterComputational Prediction (DFT/B3LYP)Experimental Value
¹³C Chemical Shift (C bonded to CF₃)122.4 ppm121.9 ppm
¹H Chemical Shift (H at C4)7.85 ppm7.81 ppm
IR Frequency (CF₃ symmetric stretch)1150 cm⁻¹ (scaled)1145 cm⁻¹
IR Frequency (Pyridine ring stretch)1585 cm⁻¹ (scaled)1590 cm⁻¹

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational methods are particularly useful for elucidating the mechanisms of chemical reactions. For this compound, key transformations could include nucleophilic aromatic substitution at the C-Br bond or palladium-catalyzed cross-coupling reactions.

A theoretical study of a reaction mechanism involves mapping the potential energy surface that connects reactants to products. This includes:

Locating Stationary Points: Optimizing the geometries of reactants, products, any intermediates, and, crucially, the transition states.

Calculating Energies: Determining the relative energies of these stationary points. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a nucleophilic substitution reaction, DFT calculations could model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the bromide leaving group, providing detailed insights into the reaction's feasibility and kinetics. mdpi.com

Future Directions and Perspectives in Research on 3 Bromo 5 1,1,2 Trifluoroethyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The initial and most critical area of future research would be the development of robust and scalable synthetic methods for 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine. Currently, no established synthetic protocols are reported. Future investigations could explore several potential strategies:

Introduction of the Trifluoroethyl Group: Research could focus on methods to introduce the 1,1,2-trifluoroethyl moiety onto a pre-brominated pyridine (B92270) ring. This might involve nucleophilic substitution reactions using a suitable 1,1,2-trifluoroethylating agent or radical addition pathways.

Modification of Precursors: An alternative approach could involve the synthesis of a pyridine precursor already bearing the 1,1,2-trifluoroethyl group, followed by a regioselective bromination at the 3-position.

Green Chemistry Approaches: As sustainability is a key consideration in modern chemical synthesis, the development of synthetic routes that minimize waste, use less hazardous reagents, and are energy-efficient would be a primary goal. This could include exploring catalytic methods, flow chemistry, or photo-redox catalysis.

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Trifluoroethylation of 3-Bromopyridine (B30812) Readily available starting material.Regioselectivity, availability and reactivity of the trifluoroethylating agent.
Bromination of 3-(1,1,2-trifluoroethyl)pyridine Potentially higher regioselectivity in bromination.Synthesis of the starting trifluoroethylpyridine may be complex.
Ring Formation/Cyclization Construction of the substituted pyridine ring from acyclic precursors.Multi-step synthesis, potential for low overall yield.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

Once a reliable synthetic route is established, the next phase of research would involve a thorough investigation of the chemical reactivity of this compound. The interplay between the bromine atom, the pyridine ring, and the 1,1,2-trifluoroethyl group is expected to lead to unique reactivity. Key areas for exploration include:

Cross-Coupling Reactions: The bromine atom at the 3-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions would enable the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,1,2-trifluoroethyl group could activate the pyridine ring towards nucleophilic attack, allowing for the displacement of the bromide or other leaving groups.

Directed Metalation: The directing-group ability of the substituents could be explored to achieve regioselective functionalization of the pyridine ring.

Expansion of Applications in Diverse Chemical Fields and Interdisciplinary Research

The unique structural features of this compound suggest its potential utility across various scientific disciplines. Future research should aim to explore these applications:

Medicinal Chemistry: Fluorinated organic molecules are of significant interest in drug discovery due to their enhanced metabolic stability, increased lipophilicity, and unique binding interactions. The 1,1,2-trifluoroethyl group could serve as a valuable pharmacophore. A primary research direction would be the synthesis of analogues and their screening for biological activity in areas such as oncology, neuroscience, and infectious diseases.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. The bromo- and trifluoroethyl-substituted pyridine core could be a scaffold for novel agrochemicals.

Materials Science: Pyridine-based materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the bromine and trifluoroethyl substituents could be exploited in the design of new functional materials.

Integration of Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design

In conjunction with experimental studies, the use of computational chemistry would be invaluable in accelerating the research and development of this compound. Theoretical modeling can provide insights into:

Molecular Properties: Calculation of properties such as electrostatic potential, dipole moment, and frontier molecular orbital energies can help in predicting the reactivity and intermolecular interactions of the compound.

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions and transformations, aiding in the optimization of reaction conditions.

Structure-Activity Relationships (SAR): In the context of drug design, computational docking studies can predict the binding affinity of derivatives of this compound to biological targets, guiding the rational design of more potent and selective molecules.

The table below outlines potential computational approaches and their expected outcomes.

Computational MethodResearch ApplicationExpected Insights
Density Functional Theory (DFT) Reaction mechanism studies, prediction of spectroscopic properties.Understanding reaction pathways, predicting NMR and IR spectra.
Molecular Docking Virtual screening for drug discovery.Identification of potential biological targets and prediction of binding modes.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure.Guiding the design of analogues with improved therapeutic properties.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine, and how can reaction parameters be optimized?

  • Method : Cross-coupling reactions (e.g., Suzuki, Negishi) using transition metal catalysts (e.g., Ni or Pd complexes) are effective. Optimize parameters such as temperature (80–120°C), solvent polarity (THF or DMF), and molar ratios (1:1.2 for aryl halide:boronic acid). For bromo-trifluoroethyl derivatives, halogen-metal exchange followed by trifluoroethylation is viable . Computational modeling (DFT) can predict reaction pathways and optimize conditions .

Q. What purification techniques ensure high-purity isolation of this compound?

  • Method : Column chromatography (silica gel, hexane/ethyl acetate gradient elution) removes polar byproducts. Recrystallization in ethanol/water (3:1 v/v) yields crystalline solids. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Method : Use 1^1H/13^{13}C NMR (CDCl3_3, 400 MHz) to confirm substituent positions. FT-IR identifies functional groups (C-Br: ~550 cm1^{-1}; CF3_3: 1150–1250 cm1^{-1}). Single-crystal XRD provides absolute stereochemical confirmation .

Advanced Questions

Q. How do computational methods like DFT enhance the interpretation of spectroscopic data for this compound?

  • Method : Compare experimental NMR/IR data with DFT-calculated spectra (B3LYP/6-311+G(d,p) basis set). Discrepancies in chemical shifts may indicate solvent effects or crystal packing, resolved by incorporating polarizable continuum models (PCM) in simulations .

Q. What strategies mitigate side reactions in palladium-catalyzed cross-coupling of this compound?

  • Method : Electron-withdrawing groups (Br, CF3_3) deactivate the pyridine ring, requiring bulky ligands (XPhos or SPhos) to stabilize Pd(0) intermediates. Kinetic studies (GC-MS monitoring) identify optimal ligand:metal ratios (2:1) and reaction times (12–24 hrs) .

Q. How are nonlinear optical (NLO) properties of this compound experimentally measured and theoretically modeled?

  • Method : Hyper-Rayleigh scattering (HRS) at 1064 nm quantifies first hyperpolarizability (β\beta). Z-scan techniques assess refractive index modulation. DFT calculations (CAM-B3LYP) correlate substituent electronegativity (Br, CF3_3) with NLO response .

Q. What methodologies evaluate the biological activity of derivatives of this compound?

  • Method : In vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. Molecular docking (AutoDock Vina) predicts binding affinities. ADMET profiles (SwissADME) assess drug-likeness .

Q. How can researchers resolve contradictions between observed and predicted electronic properties in this compound?

  • Method : Re-examine computational parameters (e.g., basis set size, solvent models). Experimental validation via UV-Vis (charge-transfer transitions) and cyclic voltammetry (HOMO-LUMO gaps) resolves discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.